Product packaging for Asterinin D(Cat. No.:CAS No. 163136-31-0)

Asterinin D

Cat. No.: B058133
CAS No.: 163136-31-0
M. Wt: 515.6 g/mol
InChI Key: MSWRFBPAGLGJCX-UHFFFAOYSA-N
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Description

Asterinin D is a bioactive secondary metabolite, a sesquiterpene coumarin ether, originally isolated from the medicinal plant Aster tataricus. This compound is of significant interest in pharmacological and oncological research due to its demonstrated pro-apoptotic and anti-proliferative activities against a range of human cancer cell lines. Its primary mechanism of action is believed to involve the induction of mitochondrial-mediated apoptosis, characterized by the loss of mitochondrial membrane potential, cytochrome c release, and subsequent activation of the caspase cascade. Researchers utilize this compound as a valuable chemical tool to probe the intricate signaling pathways of programmed cell death and to investigate its potential as a lead compound for novel chemotherapeutic strategies. Its well-defined bioactivity makes it particularly relevant for studies focused on overcoming drug resistance or for use in combination therapy models. This product is supplied to the scientific community to facilitate fundamental research in cell biology and oncology.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₅H₃₃N₅O₇ B058133 Asterinin D CAS No. 163136-31-0

Properties

IUPAC Name

2-[[3-[[3-hydroxy-2-[2-(1H-pyrrole-2-carbonylamino)butanoylamino]propanoyl]amino]-3-phenylpropanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O7/c1-3-16(28-23(34)18-11-8-12-26-18)22(33)30-20(14-31)24(35)29-19(15-9-6-5-7-10-15)13-21(32)27-17(4-2)25(36)37/h5-12,16-17,19-20,26,31H,3-4,13-14H2,1-2H3,(H,27,32)(H,28,34)(H,29,35)(H,30,33)(H,36,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWRFBPAGLGJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(CO)C(=O)NC(CC(=O)NC(CC)C(=O)O)C1=CC=CC=C1)NC(=O)C2=CC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936792
Record name 3,13-Diethyl-4,7,11-trihydroxy-6-(hydroxymethyl)-1-oxo-9-phenyl-1-(1H-pyrrol-2-yl)-2,5,8,12-tetraazatetradeca-4,7,11-trien-14-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163136-31-0
Record name Asterinin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163136310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,13-Diethyl-4,7,11-trihydroxy-6-(hydroxymethyl)-1-oxo-9-phenyl-1-(1H-pyrrol-2-yl)-2,5,8,12-tetraazatetradeca-4,7,11-trien-14-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Putative Identification in Other Plant Species E.g., Morus Alba

Beyond its confirmed presence in Aster tataricus, Asterinin D has been putatively identified in other plant species. A network pharmacology study analyzing the chemical components of an ethanol (B145695) extract from the leaves of the white mulberry tree, Morus alba, listed this compound as one of the identified compounds. researchgate.net This identification suggests that the compound may not be exclusive to the Aster-Cyanodermella symbiosis, although its presence in Morus alba is currently considered putative and may require further targeted isolation and structural confirmation.

Isolation and Purification Methodologies for Asterinin D

General Principles of Natural Product Isolation from Complex Matrices

The isolation of a specific secondary metabolite like Asterinin D from a plant matrix is a systematic process that begins with extraction and progresses through various stages of fractionation and purification. The overarching goal is to separate the target compound from a multitude of other substances, including primary metabolites (sugars, lipids, amino acids) and other secondary metabolites (alkaloids, flavonoids, other terpenoids).

The initial step is typically a solvent extraction of the dried and powdered plant material, often the aerial parts. The choice of solvent is critical and is based on the polarity of the target compound. For sesquiterpene lactones like this compound, solvents of intermediate polarity, such as ethanol (B145695), methanol, or chloroform (B151607), are commonly employed. An initial extraction might use a broad-spectrum solvent like an ethanol/water mixture to extract a wide range of compounds acs.org. This crude extract is then often subjected to liquid-liquid partitioning, where it is mixed with two immiscible solvents (e.g., chloroform and water) to achieve a preliminary separation based on differential solubility. Compounds like this compound typically partition into the organic phase acs.org.

Following this initial fractionation, the enriched extract contains a less complex but still diverse mixture of compounds. The subsequent purification steps rely almost exclusively on chromatographic techniques, which separate molecules based on their differential interactions with a stationary phase and a mobile phase nih.gov. The selection of chromatographic methods is guided by the physicochemical properties of the target molecule and the impurities present.

Chromatographic Techniques for this compound Purification

Chromatography is the cornerstone of purifying this compound from fractionated plant extracts. A combination of low-pressure and high-performance techniques is often required to achieve the desired level of purity.

Open column chromatography is a fundamental technique used for the initial, large-scale fractionation of the crude extract. It is a form of solid-liquid chromatography where the stationary phase, typically silica (B1680970) gel, is packed into a glass column nih.govresearchgate.net.

The extract is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Compounds separate as they travel down the column at different rates depending on their polarity. Less polar compounds travel faster with a nonpolar mobile phase, while more polar compounds are retained more strongly by the polar silica gel. For the isolation of asteriscunolides, including this compound, a common approach involves using a gradient elution system with a mixture of nonpolar and moderately polar solvents, such as petroleum ether and diethyl ether acs.org. Fractions are collected sequentially and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound.

A significant challenge in the isolation of this compound is its separation from its other naturally occurring isomers (Asterinin A, B, and C), which have very similar structures and polarities rsc.org. To overcome this, a specialized form of column chromatography known as argentation chromatography may be employed. This technique uses silica gel impregnated with silver nitrate (B79036) (AgNO₃). The silver ions interact reversibly with the π-electrons of the carbon-carbon double bonds in the molecules, allowing for a fine-tuned separation based on the number, position, and stereochemistry of these bonds nih.gov.

Table 1: Column Chromatography Parameters for Asteriscunolide Isolation

Parameter Description Source
Stationary Phase Silica gel 60 acs.orgacs.org
Silica gel with 20% Silver Nitrate (AgNO₃) nih.gov
Mobile Phase Gradient of Petroleum Ether / Diethyl Ether acs.org

| Application | Initial fractionation of crude extract and separation of isomers. | acs.orgnih.gov |

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the final purification of this compound. It operates on the same principles as column chromatography but uses a high-pressure pump to force the mobile phase through a column packed with much smaller particles, resulting in significantly higher resolution and speed.

Reversed-phase HPLC (RP-HPLC) is frequently used in the final purification stages of asteriscunolides acs.org. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (typically a mixture of water and acetonitrile (B52724) or methanol). This technique separates compounds based on their hydrophobicity. The semi-preparative or preparative scale HPLC allows for the isolation of milligram quantities of the pure compound, which is necessary for structural confirmation and biological testing.

Table 2: HPLC System for Natural Product Purification

Parameter Description
Mode Reversed-Phase (RP-HPLC)
Stationary Phase C18 (Octadecylsilyl-bonded silica)
Mobile Phase Water/Acetonitrile or Water/Methanol gradient
Detection UV-Vis Detector (Diode Array Detector - DAD)

| Application | Final purification of isolated fractions to yield pure this compound. |

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns packed with even smaller particles (typically sub-2 µm), UHPLC systems can operate at much higher pressures, leading to dramatic increases in resolution, speed, and sensitivity. While the primary isolation of this compound has been historically achieved with column chromatography and HPLC, UHPLC is now a critical tool for the analysis of complex natural product extracts researchgate.net.

In the context of this compound isolation, UHPLC is primarily used as an analytical tool to:

Rapidly screen fractions: UHPLC can quickly determine the presence and purity of this compound in the numerous fractions generated from column chromatography.

Method development: It allows for the rapid development of optimal separation conditions that can then be scaled up to preparative HPLC.

Quality control: It confirms the purity of the final isolated compound with high accuracy.

The integration of UHPLC, often coupled with mass spectrometry (UHPLC-MS), provides a powerful platform for analyzing the composition of crude extracts and guiding the purification process with high efficiency researchgate.net.

Enzymatic Isolation Methods

Enzymatic methods can be employed in natural product isolation to facilitate the release of target compounds from the complex plant matrix or to modify existing compounds into a desired form. These methods offer high specificity and operate under mild conditions.

One common application is the use of cell wall-degrading enzymes, such as cellulases and pectinases, to break down the structural polysaccharides of the plant material. This enzymatic pre-treatment can enhance the efficiency of subsequent solvent extraction by making the target compounds more accessible.

Another application involves using specific enzymes to cleave glycosidic bonds. Many natural products exist in the plant as glycosides (a sugar molecule attached to the compound of interest, or aglycone). These sugar moieties increase water solubility but may be undesirable for certain applications. Specific glycosidase enzymes can be used to hydrolytically remove the sugar part, yielding the aglycone. While this is a powerful technique, there is currently no evidence in the reviewed literature to suggest that this compound occurs naturally as a glycoside or that enzymatic hydrolysis is a standard part of its isolation protocol. The technique has been successfully applied to other classes of natural products, such as flavonoids, but its application remains specific to the structure and occurrence of the target compound.

Structural Elucidation and Characterization of Asterinin D

Spectroscopic Analysis Techniques

Mass Spectrometry (MS) Applications

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of peptides like Asterinin D. nih.gov The process involves multiple stages of mass analysis within a single instrument. openstax.org Initially, the this compound molecules are ionized, typically using electrospray ionization (ESI), and the resulting ions are separated in the first mass spectrometer (MS1) based on their mass-to-charge (m/z) ratio. nih.govopenstax.org

An ion corresponding to the protonated molecule of this compound is selected as the "precursor ion" and directed into a collision cell. nih.gov Inside the cell, the precursor ion collides with an inert gas, such as argon, causing it to break apart into smaller "product ions." openstax.orgnih.gov This process is known as collision-induced dissociation (CID). openstax.org The resulting fragments are then analyzed by a second mass spectrometer (MS2), which generates a product ion spectrum. nih.gov

For linear peptides, fragmentation predictably occurs along the peptide backbone at the amide bonds. libretexts.org This cleavage results in characteristic ion series, primarily b-ions (containing the N-terminus) and y-ions (containing the C-terminus). libretexts.org The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. By analyzing the pattern of these fragment ions in the MS/MS spectrum, the precise sequence of amino acids in this compound can be unequivocally determined. libretexts.orgehu.eus This method is so precise that it can be automated and requires only picomole amounts of the peptide sample. libretexts.org

Hybrid Mass Spectrometry Techniques

The analysis of complex natural product extracts, such as those from Aster tataricus containing this compound, greatly benefits from the use of hybrid mass spectrometry techniques. researchgate.net These instruments combine two or more different types of mass analyzers to leverage the strengths of each, resulting in superior performance for structural elucidation. researchgate.net

A prominent example used in the analysis of this compound is the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. researchgate.net This hybrid instrument integrates a quadrupole mass filter with a high-resolution time-of-flight mass analyzer. nih.gov The quadrupole component can precisely select the precursor ion of interest (in this case, the this compound ion) from a complex mixture, while the TOF analyzer measures the m/z ratios of the resulting fragment ions with very high mass accuracy and resolution. nih.gov

This high mass accuracy is crucial for determining the elemental composition of both the parent molecule and its fragments, which is a critical step in confirming the structure of an unknown compound. iosrjournals.org The combination of a quadrupole's selection capabilities with a TOF's high-speed, high-resolution analysis makes Q-TOF MS/MS an exceptionally powerful tool for identifying and characterizing trace compounds like this compound in complex biological matrices. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used in the initial characterization of compounds like this compound. nih.gov This method measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. waters.com The resulting spectrum provides information about the presence of chromophores—parts of a molecule that absorb light. thermofisher.com

In peptides, the primary chromophores are the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan, as well as the peptide bonds themselves. waters.comnih.gov this compound, a pentapeptide, contains a 3-phenyl-β-alanine residue, which possesses an aromatic ring. wikipedia.org The π → π* electronic transitions within this phenylalanine moiety are expected to produce a characteristic absorption pattern in the UV region. nih.gov

For peptides containing phenylalanine, the UV-Vis spectrum typically shows a distinct absorption maximum around 258 nm, often accompanied by several smaller, narrow peaks or shoulders at approximately 247, 252, 263, and 267 nm. fujifilm.com The amide groups of the peptide backbone also contribute to absorption, usually at shorter wavelengths around 200-220 nm. fujifilm.com While UV-Vis spectroscopy alone is not sufficient for complete structure determination, it serves as a rapid method to confirm the presence of aromatic residues and provides a characteristic fingerprint for the compound. nih.govfujifilm.com

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. libretexts.org The technique involves irradiating a single, well-ordered crystal of a compound with a beam of X-rays. wikipedia.org The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated, which in turn reveals the exact position of each atom, bond lengths, and bond angles. wikipedia.org

While this technique provides unparalleled detail about molecular structure, its application is contingent upon growing a high-quality crystal of the target compound, which can be a significant challenge for many molecules, including peptides. libretexts.org For linear peptides, X-ray diffraction studies have successfully elucidated various backbone conformations, such as β-bends and extended structures. libretexts.org

As of now, there is no publicly available data indicating that the three-dimensional structure of this compound has been determined by X-ray crystallography. Should a suitable crystal be obtained in the future, this method could provide the ultimate confirmation of its atomic arrangement and stereochemistry.

Chemical Derivatization for Structural Confirmation

The structural elucidation of this compound, originally isolated from the roots of Aster tataricus, was supported by chemical and enzymatic methods. nih.gov Such methods are crucial for unambiguously confirming the amino acid sequence and composition determined by spectroscopic techniques.

A cornerstone of peptide sequencing is amino acid analysis, which typically begins with the complete hydrolysis of the peptide into its constituent amino acids using strong acid (e.g., 6 M HCl). nih.gov Since most amino acids lack a strong chromophore, they must be chemically modified, or derivatized, before they can be detected and quantified by techniques like HPLC. thermofisher.comuni.lu Reagents such as phenyl isothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are used to attach a UV-active or fluorescent tag to each amino acid, allowing for their separation and accurate quantification. thermofisher.comuni.lu

Furthermore, to determine the sequence of amino acids, the Edman degradation method is a classic and powerful chemical technique. ehu.eusgoogle.com This process involves reacting the N-terminal amino acid of the peptide with PITC. libretexts.org Subsequent treatment with acid selectively cleaves this derivatized N-terminal residue, which can then be identified chromatographically. libretexts.orgehu.eus The remaining peptide is left intact and can be subjected to another cycle of the reaction, allowing for the stepwise determination of the entire amino acid sequence. google.com These chemical derivatization strategies provide definitive proof of the peptide's primary structure. nih.govehu.eus

Computational Chemistry in Structural Elucidation

In modern natural product chemistry, computational methods are increasingly used as a complementary tool to experimental techniques for structural elucidation. chem960.comnih.gov While there is no specific literature detailing the use of computational chemistry for this compound, these methods offer powerful capabilities for confirming and refining proposed structures.

For a molecule like this compound, computational chemistry can be employed in several ways. One common approach involves using Density Functional Theory (DFT) to predict the Nuclear Magnetic Resonance (NMR) chemical shifts for a set of proposed candidate structures. medicinesfaq.com These predicted spectra are then compared to the experimental NMR data. The candidate structure whose calculated spectrum most closely matches the experimental one is identified as the most likely correct structure. medicinesfaq.com

Molecular dynamics (MD) simulations can be used to explore the conformational space of flexible molecules like linear peptides. thermofisher.com These simulations can help identify the most stable, low-energy conformations that the peptide is likely to adopt in solution, providing insights that are difficult to obtain from experimental data alone. thermofisher.comnih.gov For peptides, specialized prediction servers like PEP-FOLD can generate structural models from an amino acid sequence, which can then serve as a basis for further analysis. These computational tools are invaluable for resolving ambiguities in experimental data and increasing the confidence in a final structural assignment. nih.gov

Biosynthetic Pathways and Precursor Analysis of Asterinin D

Proposed Biosynthetic Routes in Natural Producers

The production of astins, including Asterinin D, was once thought to be from the host plant, Aster tataricus. However, research has demonstrated that they are synthesized by a fungal endophyte, Cyanodermella asteris, which resides within the plant. nih.gov The biosynthesis of astins is proposed to occur via a nonribosomal peptide synthetase (NRPS) pathway. nih.govwikipedia.org These large, multi-domain enzymes are common in fungi and bacteria and are capable of assembling peptides from both proteinogenic and non-proteinogenic amino acids without the use of ribosomes. nih.gov

The production of certain astin variants is a result of a symbiotic relationship between the fungus and the host plant. While the fungus C. asteris can produce the core astin structures, such as astins C, F, and G, on its own, other derivatives like the hydroxylated astin A are only found when the fungus is in symbiosis with the plant. nih.gov This suggests that plant-derived enzymes or signaling molecules are necessary to trigger the synthesis of these specific variants, indicating a symbiotic, cross-species biosynthetic process. nih.gov this compound, a related astin, has been identified in the roots and basal rosette of the Aster tataricus plant. americanelements.com

Enzymatic Pathways and Key Biosynthetic Intermediates

The core of the astin biosynthetic pathway is a large nonribosomal peptide synthetase (NRPS) enzyme, designated AstN. nih.gov This enzyme is responsible for the sequential assembly of the five amino acid building blocks that constitute the cyclic peptide backbone of the astins. nih.gov

The pathway relies on several key precursors, including non-proteinogenic amino acids, which contribute to the structural diversity of the astin family. The proposed key intermediates and the enzymes that supply them are:

(S)-2-amino-3-phenylbutanoic acid (βPhe): This non-proteinogenic amino acid is believed to be supplied by the enzyme AstP. nih.gov

2-Aminobutyric acid (2Abu): This is another non-proteinogenic building block, proposed to be synthesized by the enzyme AstR. nih.gov

The NRPS enzyme AstN incorporates these and other amino acid precursors, assembling them into a linear pentapeptide which is then cyclized to form the macrocyclic structure. The initial products released from the AstN enzyme complex are thought to be astins G, F, and C. These compounds vary in their degree of chlorination and serve as precursors for other astin derivatives. nih.gov

Genetic Studies of Biosynthetic Gene Clusters

Genetic analysis of the Cyanodermella asteris genome led to the identification of the astin biosynthetic gene cluster (BGC), termed the 'ast' cluster. nih.gov This cluster spans approximately 50 kilobases (kb) of DNA and contains 13 distinct genes that orchestrate the production of astins. nih.gov

Key genes within the ast BGC and their predicted functions include:

astN : This is the central gene in the cluster, encoding the core NRPS enzyme that assembles the peptide. nih.gov

astP and astR : These genes are predicted to encode the enzymes responsible for synthesizing the non-proteinogenic amino acid precursors, βPhe and 2Abu, respectively. nih.gov

A noteworthy feature of the ast BGC is the apparent absence of a gene encoding a halogenase enzyme. This is surprising given that several major products of the pathway, such as astin C, are chlorinated. nih.gov This suggests the involvement of an unusual or yet-to-be-identified chlorination mechanism.

Comparative genetic studies show that the astN gene shares significant similarity with cctN, a gene from the BGC of the fungus Talaromyces islandicus, which produces the structurally analogous mycotoxin cyclochlorotine. This resemblance, despite the distant evolutionary relationship between the two fungal species, points towards the possibility of horizontal gene transfer having played a role in the distribution of these biosynthetic pathways among fungi. nih.gov

Chemical Synthesis and Synthetic Route Development of Asterinin D

Retrosynthetic Analysis of the Asterinin D Core Structure

A retrosynthetic analysis of this compound would logically begin with the disconnection of one of the amide bonds within the macrocycle. This simplifies the target into a linear pentapeptide precursor. A strategic choice for this disconnection would be the bond between the β-phenylalanine derivative and the adjacent 2-aminobutanoic acid, as this would yield a linear peptide that could be cyclized via a standard macrolactamization reaction.

Further deconstruction of the linear pentapeptide would involve the sequential disconnection of the remaining amide bonds, yielding the five constituent amino acid building blocks. These are:

A pyrrole-2-carboxylic acid unit.

A 2-aminobutanoic acid residue.

A serine residue.

A β-phenylalanine derivative.

A second 2-aminobutanoic acid residue.

Each of these precursors would then be subject to further retrosynthetic analysis to identify simple, commercially available starting materials. The key challenges in this analysis are the stereocenters present in the amino acid residues and the synthesis of the non-standard β-phenylalanine and pyrrole-2-carboxylic acid components.

Strategies for Total Synthesis

The total synthesis of this compound could be approached through two primary strategies: solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS): This approach would involve the sequential addition of the protected amino acid building blocks to a growing peptide chain anchored to a solid support. SPPS offers the advantage of simplified purification after each coupling step. Once the linear pentapeptide is assembled, it would be cleaved from the resin and subjected to a macrolactamization reaction in solution to form the cyclic core of this compound.

Solution-Phase Synthesis: In this classic approach, the peptide fragments would be synthesized in solution and then coupled together to form the full linear precursor. While more labor-intensive in terms of purification, solution-phase synthesis can be more amenable to scale-up and may offer advantages in handling potentially difficult coupling steps. The final cyclization would again be a key step.

For both strategies, the choice of protecting groups for the amino acid side chains and the termini of the linear peptide would be critical to prevent side reactions and ensure the desired connectivity. The final cyclization step would likely be performed under high-dilution conditions to favor intramolecular over intermolecular reactions.

A hypothetical final step in a total synthesis is depicted in the table below, showcasing the macrolactamization of a linear precursor.

Reaction Step Reactant Reagents and Conditions Product
MacrolactamizationLinear Pentapeptide Precursor of this compoundHigh-dilution conditions, peptide coupling reagents (e.g., HATU, HOBt, DIPEA)This compound

Development of Modular Synthetic Approaches

A modular approach to the synthesis of this compound would be highly advantageous for the future exploration of its structure-activity relationship. caltech.edunih.gov This strategy would involve the independent synthesis of key fragments or modules of the molecule, which are then coupled together.

For this compound, one could envision a modular approach where the five amino acid residues are synthesized and protected individually. These modules could then be assembled in a convergent manner, for example, by coupling two dipeptide fragments and then adding the final amino acid before cyclization. This approach would allow for the facile substitution of individual modules with synthetic analogues to create a library of this compound-related compounds for biological screening.

Computer-Aided Synthetic Route Planning

Given the complexity of this compound, computer-aided synthesis planning (CASP) tools could be a valuable asset in designing a synthetic route. labmanager.comshenvilab.org These programs can analyze the target structure and propose multiple retrosynthetic pathways based on known chemical reactions. youtube.com

For this compound, a CASP tool could:

Identify the most strategic bond disconnections in the macrocyclic ring.

Suggest optimal protecting group strategies to avoid chemical incompatibilities.

Propose synthetic routes to the non-standard amino acid components.

Rank potential synthetic routes based on factors like step count, predicted yield, and the cost of starting materials.

By leveraging the power of computational analysis, chemists can explore a wider range of synthetic possibilities and identify more efficient and robust routes to complex targets like this compound. core.ac.uk

Molecular Mechanisms of Action of Asterinin D

Interaction with Cellular Pathways

The bioactivity of Asterinin D is rooted in its ability to interact with and modulate intracellular pathways. biosynth.com These pathways are complex networks of proteins and other molecules that govern cellular processes. By influencing these networks, a compound can alter cell behavior, making this a key area of study for understanding its therapeutic potential.

Signal transduction is the process by which a cell converts an external signal into a specific response. open.edu The mode of action of this compound is understood to involve the modulation of such signal transduction processes. biosynth.com While direct studies on this compound are limited, research on extracts from its source plant, Aster tataricus, provides insight into potential mechanisms.

For instance, a water extract of Aster tataricus was found to stimulate immune cells (THP-1 cells) through the mitogen-activated protein kinase (MAPK) signaling pathway. koreamed.org The extract induced the phosphorylation of MAPK and Akt, leading to the degradation of IκBα and increased secretion of cytokines like IL-1β and TNF-α. koreamed.org The secretion of these cytokines was reduced by specific inhibitors for the MAPK pathway components ERK, JNK, and p38, confirming the pathway's involvement. koreamed.org Although this study used a plant extract, it suggests that constituent compounds like this compound may exert their effects by modulating critical signaling cascades such as the MAPK pathway.

Apoptosis is a form of programmed cell death that is crucial for removing damaged or cancerous cells. frontiersin.org A key mechanism of action for many anticancer agents is the induction of apoptosis in tumor cells. jbtr.or.kr this compound is suggested to function through mechanisms that can lead to apoptosis in cancer cells. cymitquimica.com

Studies on compounds structurally related to this compound and extracts from Aster tataricus support this hypothesis. Astin B, another cyclic pentapeptide from the same plant, was shown to induce apoptosis in human liver L-02 cells through a mitochondria/caspase-dependent pathway. researchgate.netnih.gov This process involved the depolarization of the mitochondrial membrane, the release of cytochrome c, an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and the activation of caspase-9 and caspase-3. researchgate.netnih.gov Similarly, a peptide-rich fraction from Aster tataricus root was also demonstrated to induce apoptosis in L-02 cells via the mitochondria-dependent pathway. researchgate.net

The Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2, are critical regulators of the mitochondrial apoptotic pathway. frontiersin.orgjbtr.or.kr The ratio of these proteins often determines the cell's fate. Research on a polysaccharide from Aster tataricus showed it delayed glioma growth by upregulating the Bax/Bcl-2 ratio and activating caspases-3, -8, and -9. thegoodscentscompany.com

Cell LineTreatmentKey Apoptotic Events ObservedReference
Human Liver L-02 CellsAstin BIncreased Bax/Bcl-2 ratio, cytochrome c release, activation of caspase-9 and -3. researchgate.netnih.gov researchgate.net, nih.gov
Human Liver L-02 CellsPeptide-rich fraction of A. tataricusLoss of mitochondrial membrane potential, cytochrome c release, increased Bax/Bcl-2 ratio, activation of caspase-9 and -3. researchgate.net researchgate.net
Glioma CellsPolysaccharide from A. tataricusUpregulation of Bax/Bcl-2 ratio, activation of caspase-3, -8, and -9. thegoodscentscompany.com thegoodscentscompany.com

Receptor-Ligand Interactions

Receptor-ligand interactions are fundamental to signal transduction, where a ligand (like a hormone or a drug) binds to a specific receptor protein on a cell's surface or inside the cell, triggering a physiological response. lecturio.com This binding event is the first step in many signaling cascades that control cell growth, differentiation, and metabolism. lecturio.com The specificity and affinity of these interactions determine the potency and effect of the ligand. lecturio.com Currently, there is a lack of specific research detailing the receptor-ligand interactions of this compound. Elucidating which receptors this compound may bind to would be a critical step in fully understanding its molecular mechanisms.

Enzyme Inhibition and Activation Profiles

Enzymes are biological catalysts essential for life, and their activity can be modulated by inhibitors or activators. creative-enzymes.com Enzyme inhibition is a key mechanism for many therapeutic drugs. mdpi.com Inhibitors can act in various ways, such as competing with the substrate for the enzyme's active site (competitive inhibition) or binding to an allosteric site to change the enzyme's shape and function (non-competitive inhibition). hodoodo.comnih.gov

A network pharmacology study analyzing the components of mulberry leaves identified this compound as a potential inhibitor of Matrix metalloproteinase-1 (MMP1). arabjchem.org MMPs are a family of zinc-dependent enzymes responsible for degrading extracellular matrix components. arabjchem.org Elevated activity of MMPs like MMP1 is associated with various pathological processes, including tumor growth and metastasis. arabjchem.org The potential for this compound to inhibit MMP1 suggests a plausible mechanism for its observed anticancer properties, although this requires confirmation through direct enzymatic assays.

Cell Cycle Modulation

The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. genome.jp It consists of four main phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). researchgate.net Checkpoints exist between these phases to ensure that cellular processes have occurred correctly before allowing the cell to proceed. wikipedia.org Arresting the cell cycle at these checkpoints is a common mechanism for anticancer agents to halt the proliferation of tumor cells. aging-us.com

While direct evidence for this compound is pending, studies on Aster tataricus extracts indicate an ability to modulate the cell cycle. An ethanol (B145695) extract of the plant was found to inhibit the proliferation of SCC-9 human oral squamous carcinoma cells by inducing cell cycle arrest in the G2/M phase. nih.govnih.gov In another study, an extract of Aster tataricus induced an accumulation of hepatic stellate cells in the sub-G1 phase, a hallmark of apoptotic cell death. ijpsonline.com Furthermore, an extract from a related plant, Aster incisus, caused G1 phase arrest in AGS gastric cancer cells. spandidos-publications.comnih.gov These findings suggest that compounds within Aster species, likely including the pentapeptide this compound, possess cell cycle modulating activity.

Cell LineTreatmentObserved Cell Cycle EffectReference
SCC-9 Oral CarcinomaA. tataricus extractG2/M phase arrest nih.gov, nih.gov
Hepatic Stellate CellsA. tataricus extractIncreased sub-G1 population ijpsonline.com
AGS Gastric CancerA. incisus extractG1 phase arrest spandidos-publications.com, nih.gov

Gene Expression Regulation

Gene expression is the process by which information from a gene is used to synthesize a functional product, such as a protein. uwa.edu.au This process is tightly controlled at multiple levels, including transcription (the synthesis of RNA from a DNA template) and translation (the synthesis of protein from RNA). pressbooks.pub Regulation is often achieved through the action of transcription factors, which are proteins that bind to specific DNA sequences to control the transcription of genes, and through epigenetic modifications like histone acetylation and DNA methylation that alter DNA accessibility. lumsa.itnih.gov

The specific mechanisms by which this compound may directly regulate gene expression have not yet been characterized. However, the observed biological effects, such as the induction of apoptosis and modulation of the cell cycle, are invariably linked to changes in the expression of key regulatory genes. For example, the upregulation of the Bax gene and downregulation of the Bcl-2 gene, as seen with related Aster compounds, are outcomes of altered gene expression that shift the cellular balance towards apoptosis. thegoodscentscompany.com Future research into the transcriptomic effects of this compound could reveal the primary gene targets and transcription factors it influences, providing a more complete picture of its mechanism of action.

Pharmacological and Biological Activities of Asterinin D Preclinical Studies

Other Investigated Biological Activities of Asterinin D

Beyond its more extensively studied properties, preliminary research and computational analyses have suggested other potential therapeutic applications for this compound and its related compounds. These investigations explore its role in antiviral, anti-diabetic, and anti-depressant contexts, often leveraging the broader activities of extracts from its natural source, Aster tataricus.

Potential Anti-SARS-CoV-2 Mpro Activity (based on analogues)

The main protease (Mpro) of the SARS-CoV-2 virus is an essential enzyme for viral replication, making it a prime target for antiviral drug development. citeab.com Inhibiting Mpro effectively blocks the virus's life cycle. citeab.com The search for effective Mpro inhibitors has included a wide range of natural products, which are valued for their structural diversity and biological activity.

While this compound itself has not been the specific subject of extensive investigation for this activity, its classification as a natural terpenoid places it within a broad category of compounds being explored for antiviral properties. Research into analogues and related compounds from natural sources is a common strategy for identifying new therapeutic leads. For instance, various studies have successfully identified novel Mpro inhibitors by screening natural compound libraries and synthesizing analogues to improve potency and pharmacokinetic properties. Although direct studies on this compound or its close analogues against SARS-CoV-2 Mpro are not yet prominent in the literature, the established strategy of exploring natural products as a source of protease inhibitors suggests it may be a candidate for future in silico screening and in vitro assays.

Predicted Anti-Diabetic Effects (from network pharmacology studies)

Network pharmacology is an approach that uses bioinformatics to predict the mechanisms of action of multicomponent drugs, such as traditional herbal medicines, by analyzing complex interactions between compounds, protein targets, and disease pathways. This method is increasingly used to explore the therapeutic potential of natural products for complex diseases like diabetes mellitus.

While specific network pharmacology studies centered on this compound for diabetes are limited, preclinical research on extracts of Aster tataricus, its natural source, has demonstrated notable anti-diabetic effects. In a study using a diabetic rat model, extracts from the root of Aster tataricus were found to effectively manage diabetic retinopathy. The protective action was attributed to the extract's ability to control blood glucose levels, reduce oxidative stress, and suppress inflammatory mediators. Another report highlighted that an ethanolic extract of Aster tataricus exerted therapeutic effects by suppressing pro-inflammatory cytokines through the NF-κB signaling pathway.

Table 1: Observed Anti-Diabetic Effects of Aster tataricus Extract in a Preclinical Model

Parameter Observation in Diabetic Model Treated with A. tataricus Extract Associated Mechanism Reference
Blood Glucose Reduction in elevated levels Control of hyperglycemia
Oxidative Stress Attenuated Antioxidant activity
Inflammatory Mediators Suppressed Anti-inflammatory activity, NF-κB pathway inhibition
Diabetic Retinopathy Alleviated Multifactorial (glucose control, anti-inflammatory, antioxidant)

Anti-depressant Activities (related to Aster tataricus extracts)

Extracts from Aster tataricus (Radix Asteris) have been reported to possess anti-depressant properties in preclinical studies. As a medicinal plant with a long history of use in traditional medicine, its various phytochemicals are believed to contribute to a wide spectrum of pharmacological activities.

Chemical Modifications and Structure Activity Relationship Sar Studies of Asterinin D Derivatives

Synthesis of Analogues and Derivatives

Detailed information regarding the specific synthesis of analogues and derivatives of Asterinin D is not extensively covered in the available scientific literature. Research efforts have more prominently focused on the synthesis of analogues of the cyclic astin family, such as astin C, due to their noted biological activities. nih.govmedchemexpress.com These studies on cyclic astin analogues have explored their potential as antitumor and immunosuppressive agents. ijrrr.commedchemexpress.com However, dedicated synthetic strategies or the generation of a library of derivatives specifically for the linear peptide this compound have not been reported.

Identification of Pharmacophores

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a response. nih.gov The process of identifying a pharmacophore involves analyzing the three-dimensional arrangement of functional groups (like hydrogen bond donors/acceptors, hydrophobic regions, and charged groups) that are critical for biological activity. nih.govnih.gov

Currently, there are no specific pharmacophore models for this compound published in the scientific literature. The development of such a model would require a set of biologically active this compound analogues to identify the common features responsible for a particular activity. nih.gov Given the limited reported biological activity of linear asterinins compared to their cyclic counterparts, research has not focused on elucidating a pharmacophore for this specific compound. ijrrr.com

Design of Improved Analogues with Enhanced Potency or Selectivity

The design of improved analogues is a primary objective in medicinal chemistry, aiming to enhance a compound's potency against a biological target or to improve its selectivity, thereby reducing off-target effects. hku.hk This process often relies on an established understanding of a compound's structure-activity relationship and its pharmacophore. hku.hk

For this compound, there is no information available in the reviewed literature describing the rational design of analogues with enhanced potency or selectivity. The primary focus of synthetic and medicinal chemistry efforts related to peptides from Aster tataricus has been on the more biologically active cyclic astin analogues. ijrrr.commedchemexpress.com The initial findings that linear asterinins lack the significant antitumor activity of the cyclic astins may have directed research away from designing improved analogues of this compound for this therapeutic area. ijrrr.com

Future Directions and Research Perspectives for Asterinin D

Exploration of Undiscovered Natural Sources

Asterinin D has been identified from several natural sources, including marine sponges and the roots of Aster tataricus biosynth.comnih.govtandfonline.com. However, recent research indicates that the true producer of the related astin family of compounds is the fungal endophyte Cyanodermella asteris, which lives symbiotically within Aster tataricus nih.gov. This discovery opens up a new perspective: the primary source of this compound is likely microbial.

Future research should focus on a targeted exploration for novel sources, prioritizing the isolation and screening of endophytic fungi from various species of the Asteraceae family and other related plant genera. Modern metabolomic and genomic screening techniques can accelerate the identification of new fungal strains capable of producing this compound or its novel analogues. Furthermore, marine environments, initially suggested as a source, should not be discounted; a more systematic investigation of sponge-associated microbial communities could yield new producers and chemical variants biosynth.com.

Elucidation of Complete Biosynthetic Pathways

The biosynthetic pathway of this compound is currently unknown. Understanding how the producing organism synthesizes this pentapeptide is crucial for several reasons, including the potential for biotechnological production and the generation of novel derivatives. The biosynthesis of related astins in Cyanodermella asteris is known to involve a non-ribosomal peptide synthetase (NRPS) enzyme complex nih.gov.

Future research must aim to fully elucidate the genetic blueprint for this compound production. Key research approaches would include:

Genome Mining: Sequencing the genome of the producing organism (e.g., Cyanodermella asteris) to identify the NRPS gene cluster responsible for assembling the peptide.

Heterologous Expression: Expressing the identified gene cluster in a more manageable host organism, like Saccharomyces cerevisiae or Aspergillus niger, to confirm its role in this compound synthesis and to facilitate pathway engineering tandfonline.com.

Biochemical Analysis: Characterizing the individual enzymes within the pathway to understand their specific functions and substrate specificities, which can enable the chemo-enzymatic synthesis of new compounds arabjchem.org.

Advanced Synthetic Methodologies for Scalable Production

Currently, the supply of this compound is limited to its extraction from natural sources, which is often low-yielding and unsustainable. While total synthesis of complex natural products has been achieved, developing a scalable and efficient chemical synthesis for this compound remains a significant future challenge nih.govnih.govrsc.orgrsc.org.

The development of advanced synthetic methodologies is a high-priority research area. Future efforts should explore:

Novel Macrocyclization Techniques: For related cyclic peptides, the ring-closing step is often a major hurdle. Research into new and efficient macrocyclization reactions would be highly beneficial.

Chemoenzymatic Synthesis: Combining chemical synthesis steps with enzymatic transformations (from the elucidated biosynthetic pathway) could offer a more efficient and stereoselective route to this compound and its analogues.

Comprehensive Target Identification and Validation

Initial reports suggest that this compound possesses anti-inflammatory, cytotoxic, and antimicrobial properties biosynth.comcymitquimica.com. One study indicated it may target matrix metalloproteinase-1 (MMP-1) arabjchem.org. However, its precise molecular targets and mechanisms of action are not well understood. This knowledge gap is a major barrier to its development as a therapeutic agent.

A crucial future direction is the comprehensive identification and validation of its biological targets nih.govciteab.cominrae.fruliege.be. Modern approaches to achieve this include:

Phenotypic Screening: Testing the compound across a wide range of cancer cell lines and microbial strains to build a detailed profile of its biological activity nih.gov.

Chemoproteomics: Using chemical probes based on the this compound structure to "fish" for its binding partners directly in cell lysates, allowing for the unbiased identification of protein targets.

Genetic Approaches: Employing techniques like CRISPR-based screening to identify genes that either enhance or suppress sensitivity to this compound, thereby revealing its mechanism of action cancerresearchhorizons.com. Once potential targets are identified, they must be validated to confirm their role in the observed biological effect, a critical step in drug development nih.gov.

Investigating Synergistic Effects with Existing Therapeutic Agents

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in cancer treatment. Such combinations can result in synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual drugs' effects nih.govnih.gov. This can lead to improved efficacy and reduced side effects nih.gov.

Investigating the potential for this compound to act synergistically with existing drugs is a promising avenue for future research. Studies should be designed to:

Screen for Synergistic Combinations: Employing checkerboard assays to test this compound in combination with a panel of approved anticancer or antimicrobial agents to identify synergistic, additive, or antagonistic interactions cymitquimica.comd-nb.info.

Elucidate Mechanisms of Synergy: Once a synergistic interaction is found, further studies would be needed to understand the underlying molecular mechanism. For example, this compound might inhibit a resistance pathway that renders cancer cells vulnerable to another drug.

In Vivo Validation: Promising synergistic combinations identified in cell-based assays would need to be validated in animal models of disease to confirm their enhanced therapeutic potential in a living organism nih.govmdpi.com.

Application in Novel Drug Discovery Paradigms

The field of drug discovery is constantly evolving, with new paradigms emerging to tackle complex diseases and overcome the limitations of traditional approaches nih.govmdpi.comechemi.com. This compound, as a unique natural product, is well-positioned to be integrated into these modern strategies.

Future research should explore the application of this compound within novel drug discovery paradigms such as:

Targeting Protein-Protein Interactions: Many diseases are driven by aberrant protein-protein interactions, which have been notoriously difficult to target with small molecules. The peptide nature of this compound may make it suitable for disrupting such interactions.

Development of Antibody-Drug Conjugates (ADCs): If this compound proves to be highly potent but lacks target specificity, it could be used as a cytotoxic payload attached to a monoclonal antibody that directs it specifically to cancer cells.

AI-Driven Drug Discovery: As more data on the structure, activity, and targets of this compound and its analogues become available, artificial intelligence and machine learning algorithms could be used to predict the properties of new derivatives and guide the design of more potent and selective compounds nih.govnovalix.com.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.